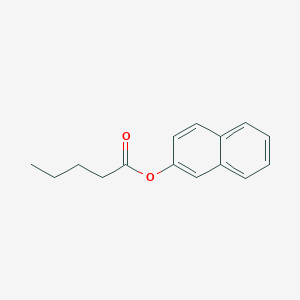

2-Naphthyl valerate

CAS No.: 71974-07-7

Cat. No.: VC18463605

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71974-07-7 |

|---|---|

| Molecular Formula | C15H16O2 |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | naphthalen-2-yl pentanoate |

| Standard InChI | InChI=1S/C15H16O2/c1-2-3-8-15(16)17-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3 |

| Standard InChI Key | ZMPGOHSLJBONFZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Naphthyl valerate (C₁₅H₁₆O₂) consists of a β-naphthol moiety esterified with valeric acid (pentanoic acid). The naphthalene ring system imparts aromatic stability, while the valerate group enhances lipophilicity, as evidenced by its computed partition coefficient (XLogP3 = 4.1) . The compound’s IUPAC name, naphthalen-2-yl pentanoate, reflects the hydroxyl group’s position on the second carbon of the naphthalene ring .

Physical and Spectral Characteristics

-

Physical State: Colorless to pale yellow liquid at room temperature .

-

Storage Conditions: Recommended storage at −20°C to prevent degradation .

-

Spectroscopic Data:

Table 1: Comparative Properties of 2-Naphthyl Valerate and Its Isomer

Synthesis and Industrial Production

Esterification Methodology

The primary synthesis route involves acid-catalyzed esterification of 2-naphthol with valeric acid:

Sulfuric acid or p-toluenesulfonic acid typically serves as the catalyst, achieving yields >80% after purification via distillation or recrystallization.

Alternative Production Techniques

A modified cumene process, analogous to phenol derivative synthesis, has been explored for large-scale production, though it remains less cost-effective than direct esterification .

Applications in Science and Industry

Pharmaceutical Intermediates

2-Naphthyl valerate’s lipophilic nature facilitates its use in prodrug formulations, where enzymatic hydrolysis releases bioactive 2-naphthol. Recent studies highlight its role in synthesizing antiviral agents and anti-inflammatory compounds.

Biochemical Assays

In enzymology, 2-naphthyl valerate acts as a substrate for esterases and lipases. Hydrolysis yields 2-naphthol, which is quantified colorimetrically to measure enzyme activity. This application is critical in pathogenicity studies of fungi like Verticillium chlamydosporium .

Fragrance and Dye Synthesis

The compound’s aromaticity makes it a precursor for Sudan dyes and azo compounds, which are valued for their solubility in organic solvents and vibrant hues .

Recent Research Advancements

Enzymatic Hydrolysis Kinetics

A 2025 study demonstrated that Verticillium chlamydosporium protease VCP1 hydrolyzes 2-naphthyl valerate with a Kₘ of 2.55 mM, suggesting its utility in biocatalytic applications .

Catalytic Asymmetric Reactions

The compound’s use in synthesizing C₂-symmetric ligands like BINOL has enabled advancements in asymmetric catalysis, particularly in pharmaceutical enantiomer synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume